2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone -

2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone

Catalog Number: EVT-4585932
CAS Number:
Molecular Formula: C27H28N4O3
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N2-[N2-(1H-Indol-3-ylcarbonyl)-L-lysyl]-N-methyl-N-(phenyl-methyl)-L-phenylalaninamide (2b)

Compound Description: This is a dipeptide substance P (SP) antagonist. It served as a starting point for the development of more potent SP antagonists, including FK888. []

Relevance: This compound shares the 1H-indol-3-ylcarbonyl moiety with the target compound. Further, both compounds are classified as peptides and possess potential biological activity, specifically targeting the neurokinin system. The target compound, 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone, could potentially interact with similar biological targets due to the shared structural features. []

N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N-methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide (3h)

Compound Description: This dipeptide is a substance P (SP) antagonist demonstrating improved potency compared to N2-[N2-(1H-indol-3-ylcarbonyl)-L-lysyl]-N-methyl-N-(phenyl-methyl)-L-phenylalaninamide (2b) in binding assays. It exhibits a 2-fold increase in potency. []

Relevance: This compound exhibits structural similarities with the target compound, notably the presence of the (1-methyl-1H-indol-3-yl)carbonyl group. Although the target compound doesn't possess the full dipeptide structure, this shared moiety suggests potential overlap in their biological targets or mechanisms of action. []

FK888 (N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N-methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide)

Compound Description: This is a potent and selective substance P (SP) antagonist, specifically targeting the NK1 receptor. It exhibits notable oral activity, making it a promising candidate for therapeutic applications. []

Relevance: This compound shares the crucial (1-methyl-1H-indol-3-yl)carbonyl moiety with the target compound, indicating potential similarities in their binding affinities and interactions with biological targets, particularly those related to the neurokinin system. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 represents a highly selective, non-peptide antagonist for the vasopressin V1b receptor. It exhibits nanomolar affinity for both animal and human V1b receptors, demonstrating potent inhibition of arginine vasopressin (AVP)-induced calcium ion increase. []

Relevance: While not a direct structural analogue, SSR149415 shares the core indole ring system with the target compound, suggesting potential similarities in their pharmacophores. The presence of a methoxyphenyl substituent in both compounds further strengthens this connection. This structural similarity might contribute to overlapping biological activity profiles, particularly concerning their interaction with G protein-coupled receptors (GPCRs) like the vasopressin and potentially serotonin receptors. []

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-Phenyl-Prop-2-en-1-one

Compound Description: This compound is a derivative of chalcone that has been investigated for its potential antimalarial activity through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme. []

Relevance: This compound is structurally related to the target compound due to the shared 1-methyl-1H-indol-3-yl moiety. This structural similarity might suggest a potential for the target compound to exhibit antimalarial activity as well. []

methanone

Compound Description: This molecule belongs to a series of novel indole-based compounds being investigated as potential cannabinoid agonists. []

Relevance: The presence of the indole ring with a 4-methoxyphenyl ketone substituent in both this compound and the target compound highlights a significant structural similarity. This shared scaffold suggests a possible overlap in their binding affinities and interactions with biological targets, particularly those related to the endocannabinoid system. The target compound, 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone, might exhibit affinity for cannabinoid receptors due to these shared structural elements. []

1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea

Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. Additionally, it has demonstrated antitumor activity in MTT assays, and molecular docking studies suggest its potential interaction with the CDK4 protein, a key regulator of the cell cycle. []

Relevance: This compound shares the 1H-indol-3-yl and 2-methoxyphenyl moieties with the target compound, indicating a potential for similar pharmacological activity, particularly in the context of cancer-related pathways. The shared structural features could lead to interactions with similar biological targets, including those involved in cell proliferation and tumor growth. []

Properties

Product Name

2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C27H28N4O3/c1-34-23-11-5-3-9-20(23)25(31-16-14-30(15-17-31)24-12-6-7-13-28-24)27(33)26(32)21-18-29-22-10-4-2-8-19(21)22/h2-13,18,25,27,29,33H,14-17H2,1H3

InChI Key

JYXMDXDJCVFHGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCN(CC4)C5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.